3,5,6-Trichloro-2-pyridinol

概要

説明

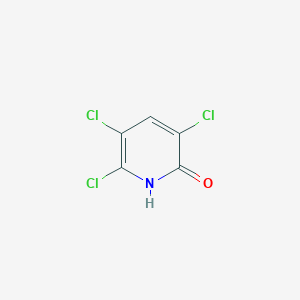

3,5,6-Trichloro-2-pyridinol (TCPy) is a chlorinated pyridinol derivative with the molecular formula C₅H₂Cl₃NO and a molecular weight of 198.43 g/mol . It is primarily recognized as the major metabolite of the organophosphate insecticides chlorpyrifos (CP) and chlorpyrifos-methyl, as well as the herbicide triclopyr . TCPy is formed via hydrolysis of the parent compounds, involving cleavage of the phosphorothioate ester bond in chlorpyrifos or the ester linkage in triclopyr . Structurally, TCPy features three chlorine substituents on the pyridine ring, contributing to its stability and environmental persistence. Its lipophilicity (logP ≈ 2.5) facilitates bioaccumulation in fatty tissues and environmental matrices .

TCPy is widely detected in biological and environmental samples, including urine, soil, and agricultural products, serving as a biomarker for chlorpyrifos exposure . Analytical methods such as GC-MS and LC-MS/MS are employed for its quantification, with detection limits as low as 0.5 μg/kg in vegetables .

準備方法

Historical Synthesis via Multi-Step Diazotization and Chlorination

Reaction Steps and Mechanisms

-

Diazotization of 6-Amino-2-Picoline : Treatment with nitrous acid in concentrated HCl converts the amine to 6-chloro-2-picoline via Sandmeyer reaction .

-

Oxidation to 6-Chloro-2-Picolinic Acid : Sodium permanganate oxidizes the methyl group to a carboxylic acid .

-

Esterification : The acid is converted to its methyl ester using methanol and HCl .

-

Hydrazide Formation : Reaction with hydrazine in ethanol yields 6-chloro-2-picolinic acid hydrazide .

-

Azide Synthesis : Nitrous acid converts the hydrazide to the azide intermediate .

-

Curtius Rearrangement : Thermal decomposition of the azide produces 6-chloro-2-aminopyridine .

-

Diazotization to 6-Chloro-2-Pyridone : Final treatment with nitrous acid yields the pyridone, which is subsequently chlorinated to TCPy .

Yield and Limitations

The Cava method achieves a meager 11.7% overall yield for 6-chloro-2-pyridone, with TCPy formation adding further inefficiencies . Side reactions, prolonged reaction times, and hazardous intermediates (e.g., hydrazine) render this method economically unviable for industrial-scale production.

Direct Chlorination of 6-Chloro-2-Pyridone in Carboxylic Acid Media

Modern Industrial Synthesis

A breakthrough method disclosed in US4546190A simplifies TCPy synthesis by directly chlorinating 6-chloro-2-pyridone under controlled conditions . This approach avoids multi-step sequences and improves scalability.

Reaction Conditions and Optimization

-

Substrate : 6-Chloro-2-pyridone, generated via ether cleavage of 2-chloro-6-methoxypyridine .

-

Solvent System : Aqueous carboxylic acid (e.g., acetic acid) ensures solubility and stabilizes intermediates .

-

Chlorination : Gaseous chlorine is introduced into the reactor headspace at 20–35°C and 50–200 mbar , minimizing side reactions .

-

Key Advantage : The reaction proceeds without isolating intermediates, reducing purification steps .

Mechanistic Insights

Chlorine gas diffuses into the liquid phase, where it reacts sequentially with 6-chloro-2-pyridone. The carboxylic acid medium protonates the pyridone oxygen, enhancing electrophilic substitution at the 3,5-positions . This regioselectivity ensures high purity TCPy (>95%) with yields exceeding 80% .

Byproduct Formation in the Synthesis of 3,5,6-Trichloro-2-Pyridyloxyacetic Acid

Context and Unintended TCPy Generation

During the synthesis of 3,5,6-trichloro-2-pyridyloxyacetic acid (a herbicide), TCPy forms as a byproduct when hydrolysis conditions favor pyridinol over the target acid . The primary route involves:

-

Reaction of Tetrachloropyridine (TETCP) : TETCP reacts with paraformaldehyde and alkali-metal cyanide in anhydrous DMSO or DMF to form 3,5,6-trichloro-2-pyridyloxyacetonitrile .

-

Hydrolysis : Acidic hydrolysis typically converts the nitrile to the acetic acid derivative, but aqueous conditions promote pyridinol formation .

Controlling Byproduct Formation

-

Solvent Choice : Anhydrous aprotic solvents (e.g., DMSO) suppress water-mediated hydrolysis to TCPy .

-

Temperature : Maintaining temperatures below 75°C limits pyridinol generation .

-

Economic Trade-offs : While intentional TCPy synthesis via this route is inefficient, understanding byproduct dynamics aids in optimizing herbicide production .

Comparative Analysis of Preparation Methods

Yield and Efficiency

Industrial Applicability

The direct chlorination method dominates modern production due to its simplicity and cost-effectiveness. In contrast, the Cava method remains a historical curiosity, and byproduct routes are only relevant for optimizing parallel syntheses.

化学反応の分析

Thermal Decomposition Pathways

TCP undergoes oxidative decomposition when exposed to molecular oxygen (O₂) at elevated temperatures. This process initiates through phenolic hydrogen abstraction by O₂, generating two phenoxy radicals (Fig. 1). These radicals combine to form 2,3,7,8-tetrachloro- dioxinodipyridine (TCDDpy) , a dioxin-like compound with potential environmental hazards .

Key steps in thermal decomposition:

-

Radical formation : O₂ abstracts the phenolic hydrogen, producing TCP phenoxy radicals.

-

Dimerization : Radicals combine to form cis- and trans-TCDDpy isomers via Smiles rearrangement .

-

Stabilization : TCDDpy isomers remain stable under pyrolysis conditions.

Kinetic Modeling of Decomposition

Quantum chemical calculations (M06-2X/GTLarge//M06-2X/6-31+G(d,p)) reveal the energy profiles for TCP decomposition. A comparative kinetic model aligns with experimental data from Sakiyama et al. :

| Reaction Step | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) |

|---|---|---|

| Phenolic H abstraction by O₂ | 28.5 | 1.2 × 10⁴ |

| cis-TCDDpy formation | 18.7 | 3.8 × 10³ |

| trans-TCDDpy formation | 19.3 | 3.5 × 10³ |

Key findings:

-

cis-TCDDpy forms slightly faster than trans-TCDDpy due to lower activation energy.

-

The decomposition pathway is temperature-dependent, with optimal rates observed at 300–400°C .

Hydrolysis and Byproduct Formation

While TCP itself is not directly hydrolyzed in most industrial processes, its formation as a byproduct occurs during the synthesis of related compounds. For example, in the preparation of 3,5,6-trichloro-2-pyridyloxyacetic acid , aqueous conditions promote unintended TCP generation via hydrolysis of intermediates .

Reaction conditions favoring TCP formation:

Environmental and Industrial Implications

The thermal degradation of TCP into TCDDpy highlights its environmental persistence and potential toxicity. Industrial processes must avoid aqueous conditions to minimize TCP byproduct formation during pyridine derivative synthesis .

Comparison of TCP Decomposition Products

| Product | Structure | Environmental Impact |

|---|---|---|

| cis-TCDDpy | Dioxin-like bicyclic compound | High bioaccumulation potential |

| trans-TCDDpy | Similar to cis-TCDDpy | Persistent organic pollutant |

科学的研究の応用

Toxicological Studies

TCP has been extensively studied for its toxicological effects, particularly in relation to developmental toxicity and neurodevelopmental outcomes in children.

Case Study: Developmental Toxicity

In a study involving Fischer 344 rats and New Zealand White rabbits, TCP was administered at various doses during gestation. The results indicated that while no direct clinical signs of toxicity were observed in the offspring, maternal exposure at higher doses led to significant weight loss and liver weight increase in rats . This study underscores the importance of understanding TCP's potential impacts on fetal development.

Table 1: Summary of Developmental Toxicity Studies

| Species | Dose (mg/kg/day) | Observed Effects |

|---|---|---|

| Fischer 344 Rats | 0, 50, 100, 150 | Weight loss; increased liver weight |

| New Zealand Rabbits | 0, 25, 100, 250 | No significant clinical signs |

Biomonitoring Applications

TCP serves as a biomarker for exposure to chlorpyrifos. Studies have demonstrated its utility in assessing environmental and occupational exposures.

Case Study: Urinary TCP Levels in Pregnant Women

Research conducted in Mexico City examined urinary TCP concentrations in pregnant women to explore associations with Attention Deficit Hyperactivity Disorder (ADHD) in their children. The study found a correlation between elevated urinary TCP levels and ADHD-related characteristics . This highlights TCP's role as a critical biomarker for assessing pesticide exposure and its potential neurodevelopmental impacts.

Table 2: Urinary TCP Levels in Pregnant Women

| Trimester | Average Urinary TCP Concentration (µg/L) | Sample Size |

|---|---|---|

| First | X µg/L | N=21 |

| Second | Y µg/L | N=21 |

| Third | Z µg/L | N=21 |

Environmental Science

TCP's persistence in the environment has raised concerns regarding its degradation and transport mechanisms.

Case Study: Photodegradation of TCP

Research on the photodegradation of TCP in aqueous solutions indicates that it can undergo significant degradation under UV light exposure. This finding is crucial for understanding how TCP might be managed in contaminated water sources .

Table 3: Photodegradation Rates of TCP

| Light Source | Degradation Rate (%) | Time (hours) |

|---|---|---|

| UV Light | A% | B hours |

| Natural Sunlight | C% | D hours |

Bioremediation Efforts

TCP's biodegradability has been explored through the isolation of specific bacterial strains capable of degrading this compound.

Case Study: Isolation of Bacteria for TCP Degradation

Recent studies isolated bacterial strains from sugarcane farm soils that effectively metabolized TCP as a sole carbon source. Strains such as Xanthomonas sp. and Pseudomonas sp. demonstrated high efficacy in degrading both chlorpyrifos and its metabolites . This application is vital for developing bioremediation strategies for contaminated sites.

Table 4: Bacterial Strains Capable of TCP Degradation

| Bacterial Strain | Degradation Efficiency (%) | Carbon Source Utilized |

|---|---|---|

| Xanthomonas sp. | >90% | TCP |

| Pseudomonas sp. | >85% | TCP |

Pharmacokinetics and Risk Assessment

TCP's pharmacokinetic properties have been studied to assess systemic exposure risks associated with chlorpyrifos exposure.

Case Study: Pharmacokinetics in Rats

A study evaluated the pharmacokinetics of TCPy (the primary metabolite) in rats, revealing that saliva concentrations could serve as reliable indicators of blood levels over varying physiological conditions . This finding supports the use of non-invasive biomonitoring techniques for assessing pesticide exposure.

作用機序

The mechanism of action of 3,5,6-Trichloro-2-pyridinol involves its interaction with cellular components, leading to cytotoxic and estrogenic effects . It can induce apoptosis in human hepatocytes by up-regulating the expression of pro-apoptotic proteins and activating caspase pathways . Additionally, it inhibits the proliferation of soil microbes by releasing chloride ions, which disrupt microbial cell functions .

類似化合物との比較

Structural and Functional Analogues

Chlorpyrifos-Oxon

- Structure : Chlorpyrifos-oxon (CPO) is the oxon derivative of chlorpyrifos, where the sulfur atom in the phosphorothioate group is replaced by oxygen.

- Toxicity: CPO is 10–100× more toxic than TCPy due to its potent acetylcholinesterase (AChE) inhibition. In contrast, TCPy lacks direct AChE inhibitory activity but induces oxidative stress and developmental abnormalities in zebrafish (Danio rerio) .

- Environmental Fate : CPO is short-lived, rapidly hydrolyzing to TCPy, whereas TCPy persists in soil for weeks to months .

3,5,6-Trichloro-2-methoxypyridine (TMP)

- Formation: TMP is a minor metabolite of chlorpyrifos degradation, produced via methylation of TCPy .

- Persistence : TMP exhibits lower water solubility (∼5 mg/L) compared to TCPy (∼200 mg/L), leading to slower microbial degradation .

- Ecotoxicity: Limited data suggest TMP is less toxic to aquatic organisms than TCPy .

Diethyl Phosphate (DEP)

- Role: DEP is a nonspecific metabolite of multiple organophosphates (e.g., diazinon, malathion) and lacks structural specificity.

Metabolites of Other Organophosphates

2-Isopropyl-4-methyl-6-hydroxypyrimidine (IMPY)

- Parent Compound: Diazinon.

- It is less genotoxic in mammalian cells .

Para-Nitrophenol (pNP)

- Parent Compound : Parathion and methyl parathion.

- Comparison: pNP is a phenolic metabolite with higher water solubility (∼1,200 mg/L) than TCPy, leading to faster renal excretion.

Environmental and Metabolic Behavior

Degradation Pathways

Bioaccumulation Factors

| Compound | LogP | BCF (Fish) | Urinary Excretion (Humans) |

|---|---|---|---|

| TCPy | 2.5 | 120 | 70–80% within 48 hrs |

| pNP | 1.9 | 45 | >90% within 24 hrs |

| CPO | 3.8 | 350 | Rapidly detoxified |

Toxicological Data

生物活性

3,5,6-Trichloro-2-pyridinol (TCP) is an important environmental pollutant and a significant metabolite of several widely used pesticides, including chlorpyrifos and triclopyr. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article reviews the biological properties of TCP, focusing on its mechanisms of action, toxicological effects, and implications for environmental health.

- Chemical Name: this compound

- CAS Number: 6515-38-4

- Molecular Formula: C₅H₂Cl₃NO

- Molecular Weight: 198.434 g/mol

- Melting Point: 328-330 °C

- Boiling Point: 325 °C at 760 mmHg

Mechanisms of Biological Activity

TCP is recognized for its role as an endocrine disruptor, particularly in its interaction with androgen receptors. Research indicates that TCP can inhibit the secretion of sex hormones by binding to these receptors, thus potentially affecting reproductive health.

Androgen Receptor Interaction

A study demonstrated that TCP enhances the antiandrogenic effects of chlorpyrifos on Sertoli cells, which are crucial for male reproductive function. The findings showed that TCP decreased the expression of androgen receptors (AR) and cAMP-response element-binding protein phosphorylation in these cells. This suggests that TCP may impair the paracrine signaling necessary for normal testicular function .

Cytotoxicity Studies

In vitro assays have shown that TCP exhibits cytotoxic effects on Sertoli cells, with a relative toxicity lower than that of chlorpyrifos but greater than diethylphosphate (DEP). At concentrations around 1000 μmol/L, TCP demonstrated significant cytotoxicity, indicating a potential risk for reproductive toxicity in environments contaminated with chlorpyrifos .

Environmental Persistence and Degradation

TCP is known to be persistent in the environment, making it a subject of concern for ecological health. It is primarily formed through the degradation of chlorpyrifos and triclopyr in soil and water systems.

Biodegradation Pathways

Research has identified specific bacterial strains capable of degrading TCP. For instance, Ralstonia sp. strain T6 has been shown to effectively degrade TCP through a metabolic pathway involving specific gene clusters responsible for this process. The tcpA gene plays a crucial role in initiating TCP degradation by dechlorinating it to less harmful metabolites .

Case Study: Toxicological Assessment

A comprehensive review highlighted the need for biomarkers to assess exposure to organophosphate pesticides like chlorpyrifos and its metabolites, including TCP. Studies have indicated that urinary concentrations of TCP can serve as an indicator of exposure to these compounds .

Experimental Studies on Soil Interaction

In a study examining the behavior of TCP in purple soil mixed with biochar, it was found that increasing biochar application reduced the concentration of TCP in outflow significantly. This suggests that biochar can enhance the adsorption capacity of soils for contaminants like TCP, potentially mitigating its environmental impact .

Summary Table of Biological Effects

Q & A

Basic Research Question: How can researchers optimize analytical methods for detecting TCPy in complex biological matrices?

Methodological Answer:

TCPy detection in biospecimens (e.g., urine, blood) requires robust extraction and derivatization protocols. Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is widely used. Key steps include:

- Sample Cleanup : Gel permeation chromatography (e.g., Bio-Beads S-X3) effectively separates TCPy from interfering compounds in plant or animal tissues .

- Derivatization : Trimethylsilyl reagents (e.g., O,O-bis(trimethylsilyl)acetamide) enhance TCPy volatility for GC analysis .

- Validation : Recovery rates range from 62% (low concentrations: 0.01 ppm) to 100% (≥0.2 ppm), with a quantitation limit of 0.01 μg/g in fish tissues .

Table 1: Recovery Rates of TCPy in Analytical Workflows

| Matrix | Method | Recovery (%) | LOD (ppm) | Reference |

|---|---|---|---|---|

| Plant tissues | GC-ECD + derivatization | 62–100 | 0.01 | |

| Fish tissues | GC-MS | 92 ± 9 | 0.01 |

Advanced Research Question: What are the metabolic pathways and microbial degradation mechanisms of TCPy?

Methodological Answer:

TCPy biodegradation involves both bacterial and fungal consortia. Key pathways include:

- Hydrolysis : Fungal strains like Cladosporium cladosporioides Hu-01 degrade TCPy via hydroxylation, with transient accumulation of intermediates .

- Ring Cleavage : Cupriavidus sp. DT-1 mineralizes TCPy through mpd gene clusters, producing non-toxic metabolites like CO₂ and Cl⁻ .

- Kinetics : Degradation follows first-order kinetics (half-life: 5–14 days in soil), influenced by pH, temperature, and microbial diversity .

Contradiction Analysis :

- Soil Adsorption Discrepancies : TCPy mobility varies with soil organic content. Baskaran et al. (2003) reported higher adsorption in clay soils (Kd = 4.2 L/kg) compared to sandy soils (Kd = 1.8 L/kg), conflicting with models predicting uniform mobility .

Basic Research Question: How does TCPy behave in environmental matrices, and what factors influence its persistence?

Methodological Answer:

TCPy’s environmental fate depends on:

- Soil Binding : Adsorption coefficients (Kd) range from 1.8–4.2 L/kg, driven by organic matter and cation exchange capacity .

- Photodegradation : Half-life in water under UV light is <48 hours, but stability increases in anaerobic sediments .

- Microbial Activity : Degradation rates accelerate in rhizosphere soils due to exudate-enhanced microbial activity .

Advanced Research Question: How can researchers resolve contradictions in TCPy’s biomarker reliability for chlorpyrifos exposure?

Methodological Answer:

TCPy is a urinary biomarker for chlorpyrifos exposure but faces specificity challenges:

- Co-Exposure Interference : TCPy may originate from preformed environmental sources (e.g., contaminated water), not just chlorpyrifos metabolism .

- Analytical Validation : High-resolution mass spectrometry (HRMS) with isotopic labeling (e.g., ¹³C₃-TCPy) improves specificity in human gastric fluid and urine .

- Population Studies : Biomonitoring California data show TCPy detection in 90% of agricultural workers but only 40% in non-occupational cohorts, highlighting exposure heterogeneity .

Advanced Research Question: What strategies validate TCPy quantification in multi-residue pesticide analysis?

Methodological Answer:

Multi-residue workflows require:

- Matrix-Matched Calibration : Compensates for signal suppression/enhancement in LC-MS/MS .

- Isotopic Dilution : ¹³C-labeled TCPy internal standards reduce matrix effects (recovery: 85–110%) .

- Cross-Platform Correlation : Immunoassays (e.g., surface plasmon resonance) show 95% concordance with GC-MS in urine samples but lower sensitivity for trace levels (<0.01 ppm) .

Basic Research Question: What are the ecotoxicological implications of TCPy accumulation in aquatic systems?

Methodological Answer:

TCPy exhibits moderate toxicity to aquatic organisms:

- Acute Toxicity : LC50 for Daphnia magna is 2.3 mg/L, while chronic exposure reduces algal growth (EC50 = 1.1 mg/L) .

- Synergistic Effects : Co-exposure with chlorpyrifos increases mortality in fish (e.g., Danio rerio) by 30% compared to individual compounds .

特性

IUPAC Name |

3,5,6-trichloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl3NO/c6-2-1-3(7)5(10)9-4(2)8/h1H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYYAQFQZQEUEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37439-34-2 (hydrochloride salt) | |

| Record name | 3,5,6-Trichloro-2-pyridinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006515384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7038317 | |

| Record name | 3,5,6-Trichloro-2-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid, Solid | |

| Record name | 2(1H)-Pyridinone, 3,5,6-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5,6-Trichloro-2-pyridinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6515-38-4 | |

| Record name | 3,5,6-Trichloro-2-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6515-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5,6-Trichloro-2-pyridinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006515384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyridinone, 3,5,6-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5,6-Trichloro-2-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,6-trichloro-2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5,6-TRICHLORO-2-PYRIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS52YZJ84A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5,6-Trichloro-2-pyridinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

208 - 209 °C | |

| Record name | 3,5,6-Trichloro-2-pyridinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039853 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。